molecular formula C13H16N2O B2479138 1-(1-methyl-1H-imidazol-2-yl)-3-phenylpropan-1-ol CAS No. 1341509-51-0

1-(1-methyl-1H-imidazol-2-yl)-3-phenylpropan-1-ol

Cat. No.: B2479138
CAS No.: 1341509-51-0
M. Wt: 216.284
InChI Key: VQSZXGMRUDDAGZ-UHFFFAOYSA-N
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Description

1-(1-Methyl-1H-imidazol-2-yl)-3-phenylpropan-1-ol is a compound that features an imidazole ring substituted with a methyl group at the 1-position and a phenylpropanol group at the 3-position. Imidazole derivatives are known for their wide range of biological activities and applications in various fields, including medicinal chemistry and industrial processes .

Preparation Methods

The synthesis of 1-(1-methyl-1H-imidazol-2-yl)-3-phenylpropan-1-ol typically involves the reaction of 1-methyl-1H-imidazole with a suitable phenylpropanol derivative. One common method is the Grignard reaction, where 2-formyl-1-methyl-1H-imidazole is reacted with phenylmagnesium bromide to yield the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-(1-Methyl-1H-imidazol-2-yl)-3-phenylpropan-1-ol undergoes various chemical reactions, including:

Scientific Research Applications

1-(1-Methyl-1H-imidazol-2-yl)-3-phenylpropan-1-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Comparison with Similar Compounds

1-(1-Methyl-1H-imidazol-2-yl)-3-phenylpropan-1-ol can be compared with other imidazole derivatives, such as:

    1-Methyl-1H-imidazol-2-yl)methanol: Similar structure but with a methanol group instead of a phenylpropanol group.

    2-Acyl-1-methyl-1H-imidazoles: Differ in the acyl group attached to the imidazole ring.

    Imidazo[2,1-b][1,3,4]thiadiazole derivatives: Contain a fused thiadiazole ring. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(1-methylimidazol-2-yl)-3-phenylpropan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c1-15-10-9-14-13(15)12(16)8-7-11-5-3-2-4-6-11/h2-6,9-10,12,16H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQSZXGMRUDDAGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1C(CCC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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